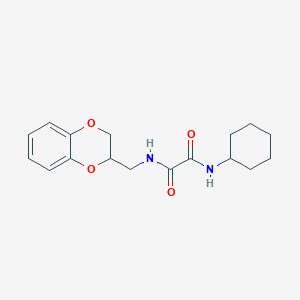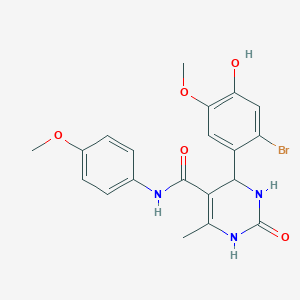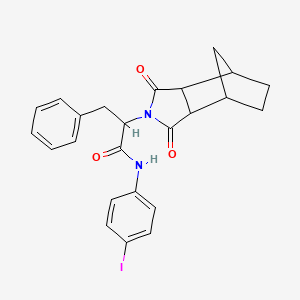![molecular formula C18H18N2O3 B4098414 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4098414.png)
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a ketone, a pyridine ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the indole nucleus and introduce the pyridine ring through a series of coupling reactions. The hydroxy and ketone groups are then introduced via oxidation and reduction reactions, respectively. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The indole and pyridine rings can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can yield an alcohol. Substitution reactions on the pyridine ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and have comparable chemical properties.
Uniqueness
What sets 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1-propan-2-ylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(2)20-15-8-4-3-7-14(15)18(23,17(20)22)10-16(21)13-6-5-9-19-11-13/h3-9,11-12,23H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLFDNBUJZITEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4098334.png)

![2-[[3-Chloro-4-(piperidine-1-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4098341.png)
![2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4098349.png)

![6-{[4-(sec-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4098389.png)
![(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[(4-methylphenyl)amino]acetonitrile](/img/structure/B4098396.png)
![N-(4-BROMO-3,5-DIMETHYLPHENYL)-3-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANAMIDE](/img/structure/B4098399.png)

![Ethyl 4-[3-(cyclopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4098404.png)
![3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol](/img/structure/B4098408.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4098419.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenyl)furan-2-carboxamide](/img/structure/B4098426.png)
![N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide](/img/structure/B4098434.png)
